4-Amino-4'-cyanostilbene

Vue d'ensemble

Description

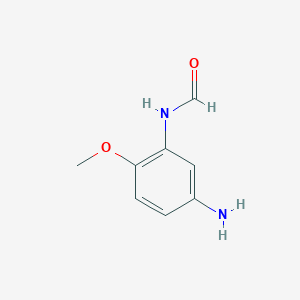

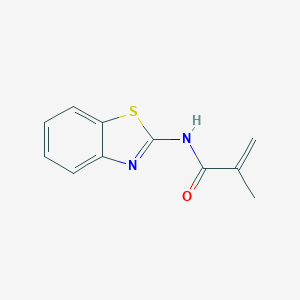

4-Amino-4’-cyanostilbene is a chemical compound with the molecular formula C15H12N2 . It is a derivative of cyanostilbene, which is known for its unique photophysical phenomenon of aggregation-induced emission (AIE) .

Synthesis Analysis

The synthesis of 4-Amino-4’-cyanostilbene and its derivatives has been a subject of research . The structure-property relationship of α-cyanostilbene-based AIE frameworks is tuned through molecular displacement with reference to transition dipoles . The parameters include positional substitution and orientation of the α-cyano unit, π-conjugation length, molecular size of the peripheral substitutions with respect to the α-cyano unit, and branching effect .Molecular Structure Analysis

The molecular structure of 4-Amino-4’-cyanostilbene is influenced by several factors including the positional substitution and orientation of the α-cyano unit, π-conjugation length, and the size of the peripheral substitutions .Chemical Reactions Analysis

The chemical reactions of 4-Amino-4’-cyanostilbene are largely influenced by its α-cyanostilbene base. The structure-property relationship of α-cyanostilbene-based AIE frameworks is tuned through molecular displacement with reference to transition dipoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-4’-cyanostilbene are influenced by its α-cyanostilbene base. The structure-property relationship of α-cyanostilbene-based AIE frameworks is tuned through molecular displacement with reference to transition dipoles .Applications De Recherche Scientifique

Spectroscopic Studies and Photoacidity : It is used for studying the spectroscopic properties and photoacidity of hydroxystilbene photoacids, especially in nonpolar solvents (F. Lewis et al., 2005).

Formation Kinetics in Solvents : 4-Dimethylamino-4'-cyanostilbene, a derivative, is researched for understanding the formation kinetics of bicimer species in homologous alcohol solvents at ambient and high pressure (W. Rettig et al., 1994).

Advanced Functional Materials : This compound is significant in creating advanced functional materials like sensors, organic light-emitting diodes, organic field-effect transistors, organic lasers, solar cells, and for bioimaging purposes (Marta Martínez‐Abadía et al., 2018).

Photonic Materials Research : It serves as a building block in photonic materials research (R. Rijkenberg et al., 2002).

Detection of Environmental Pollutants : Derivatives of 4-Amino-4'-cyanostilbene are used for the sensitive and selective detection of picric acid, an environmental and biological pollutant (Aixiang Ding et al., 2014).

Anticancer and Antibacterial Activities : Some derivatives have shown anticancer and antibacterial activities, with significant efficacy against human osteosarcoma cells (D. S. Agarwal et al., 2018).

Multiresponsive Soft Materials : Cyanostilbene compounds are key in designing novel multiresponsive soft materials with diverse photoactivity, such as luminescence and second harmonic generation (Marta Martínez‐Abadía et al., 2015).

Dual Fluorescence and Metal Ion Detection : It exhibits dual fluorescence and fluoroionophoric behavior in response to transition metal ions like Zn(II) (Jye‐Shane Yang et al., 2005).

Liquid Crystal Compounds : 4-Alkyl-4′-cyanostilbenes are used as a new series of liquid crystal compounds (R. Cox and N. Clecak, 1976).

High Glass Transition Temperature Polymers : Polymers of 4-Amino-4'-cyanostilbene show higher glass transition temperatures than other main chain nonlinear optical polymers, making them valuable in materials science (M. Mitchell et al., 1992).

Mécanisme D'action

The mechanism of action of 4-Amino-4’-cyanostilbene is largely based on its unique photophysical phenomenon of aggregation-induced emission (AIE) . This feature offers excellent strategies to obtain molecular materials possessing unique spectral signatures such as high fluorescence intensity, excellent quantum yield, large Stokes shift, and exquisite optoelectronic properties .

Orientations Futures

The unique properties of 4-Amino-4’-cyanostilbene, particularly its aggregation-induced emission (AIE), suggest that it could have diverse applications in the interdisciplinary fields of biology, chemistry, and materials science . Future research may focus on further understanding its structure-property relationship and exploring its potential applications in various optoelectronic applications .

Propriétés

IUPAC Name |

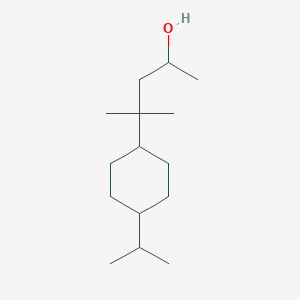

4-[(E)-2-(4-aminophenyl)ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h1-10H,17H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKCXBOIOVKRJK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108618-29-7 | |

| Record name | Benzonitrile, 4-(2-(4-aminophenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108618297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)